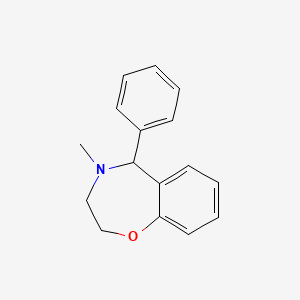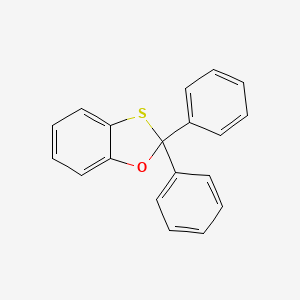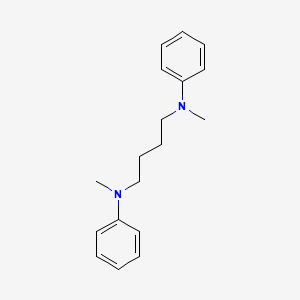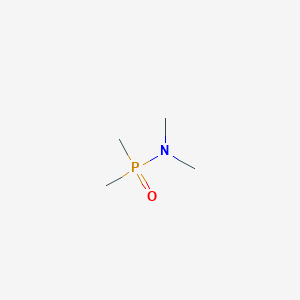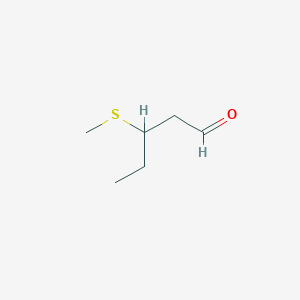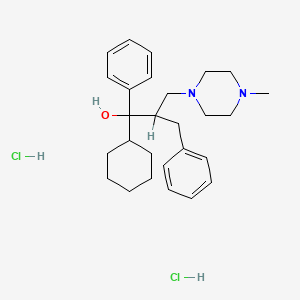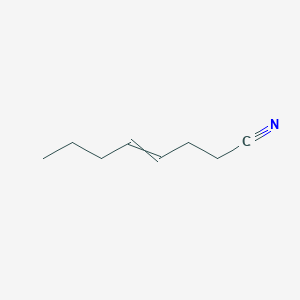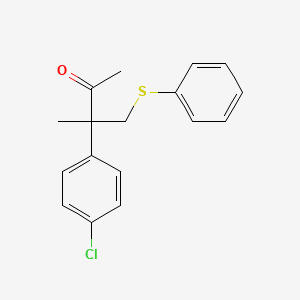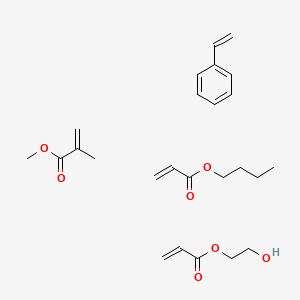![molecular formula C11H12O2S B14654753 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester CAS No. 51953-89-0](/img/structure/B14654753.png)
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester is an organic compound with a complex structure that includes a propenoic acid backbone and a methylthio phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester:
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: This compound has a methoxy group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester imparts unique chemical properties, such as increased reactivity in oxidation reactions and potential biological activities that are not observed in its analogs.
特性
CAS番号 |
51953-89-0 |
|---|---|
分子式 |
C11H12O2S |
分子量 |
208.28 g/mol |
IUPAC名 |
methyl 3-(4-methylsulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2S/c1-13-11(12)8-5-9-3-6-10(14-2)7-4-9/h3-8H,1-2H3 |
InChIキー |
HMJUVXXBPJIJET-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CC=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


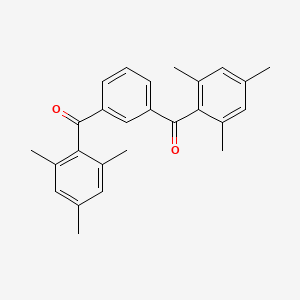
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

